

# Application Notes and Protocols for Cell Viability Assays with BMS-986115

Author: BenchChem Technical Support Team. Date: December 2025



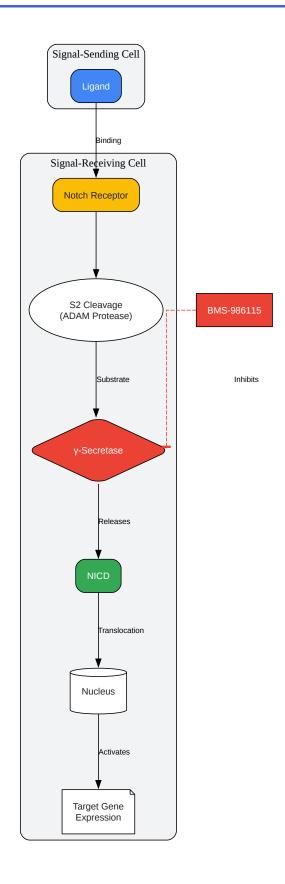
# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTT and MTS cell viability assays for evaluating the efficacy of **BMS-986115**, a potent pan-Notch inhibitor. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate research and development.

### Introduction to BMS-986115

BMS-986115 is an orally bioavailable small molecule that functions as a pan-Notch inhibitor by targeting gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in the progression of various cancers. BMS-986115 inhibits the gamma-secretase-mediated cleavage of all four Notch receptors, preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1][3] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in tumors where Notch signaling is overactive.[1]

Preclinical studies have demonstrated the anti-tumor activity of **BMS-986115** in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma.[3]




# Core Mechanism of Action: Notch Signaling Inhibition

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the  $\gamma$ -secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes that regulate cell fate.

**BMS-986115**, as a gamma-secretase inhibitor, directly blocks this final proteolytic step, thereby preventing the activation of the Notch signaling pathway.





Click to download full resolution via product page

BMS-986115 Mechanism of Action



## **Data Presentation: Cell Viability**

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following table provides a template for presenting cell viability data from MTT or MTS assays with **BMS-986115** across various cancer cell lines.

Note:Published in vitro cell viability data (IC50 values from MTT/MTS assays) for **BMS-986115** is limited. The following data is presented for illustrative purposes to guide data presentation.

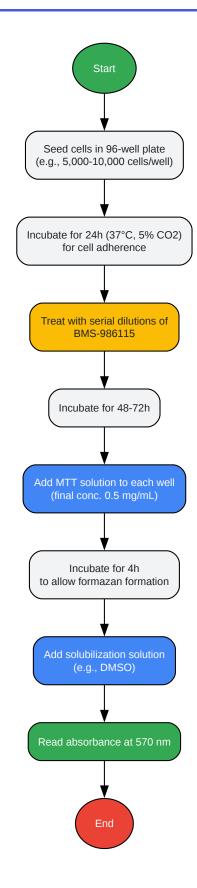
| Cell Line | Cancer Type                               | Assay Type | Incubation<br>Time (hours) | IC50 (nM)                  |
|-----------|-------------------------------------------|------------|----------------------------|----------------------------|
| CUTLL1    | T-Cell Acute<br>Lymphoblastic<br>Leukemia | МТТ        | 72                         | Hypothetical<br>Value: 15  |
| HCC1954   | Breast Cancer                             | MTS        | 72                         | Hypothetical<br>Value: 50  |
| NCI-H460  | Non-Small Cell<br>Lung Cancer             | MTT        | 72                         | Hypothetical<br>Value: 120 |
| PANC-1    | Pancreatic<br>Carcinoma                   | MTS        | 72                         | Hypothetical<br>Value: 85  |

## **Experimental Protocols**

Detailed protocols for performing MTT and MTS assays to determine the effect of **BMS-986115** on cell viability are provided below.

# MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.


Materials:



- BMS-986115
- Selected cancer cell lines
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Phosphate Buffered Saline (PBS)
- Multi-channel pipette
- Microplate reader

Workflow Diagram:





Click to download full resolution via product page

MTT Assay Workflow



### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 μL of medium) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
- Drug Preparation: Prepare a stock solution of BMS-986115 in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
- Treatment: Remove the medium from the wells and add 100 μL of the medium containing the various concentrations of **BMS-986115**. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μL of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

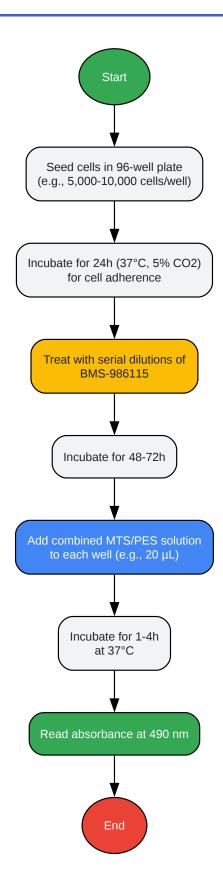
# MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a more recent, "one-step" colorimetric assay where the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.

#### Materials:

BMS-986115








- · Selected cancer cell lines
- Complete cell culture medium (phenol red-free medium is recommended)
- 96-well flat-bottom plates
- Combined MTS/PES solution (commercially available)
- Multi-channel pipette
- · Microplate reader

Workflow Diagram:





Click to download full resolution via product page

MTS Assay Workflow



### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 μL of medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
- Drug Preparation: Prepare a stock solution of BMS-986115 in DMSO and create serial dilutions in culture medium.
- Treatment: Add the medium containing the various concentrations of BMS-986115 to the wells. Include appropriate controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTS Addition: Add 20 μL of the combined MTS/PES solution directly to each well.
- Color Development: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

### Conclusion

The MTT and MTS assays are robust and reliable methods for assessing the cytotoxic effects of **BMS-986115** on cancer cell lines. By understanding the mechanism of action of **BMS-986115** and adhering to these detailed protocols, researchers can generate high-quality, reproducible data to advance the understanding of this promising anti-cancer agent.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. medkoo.com [medkoo.com]







- 2. researchgate.net [researchgate.net]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays with BMS-986115]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#cell-viability-assay-mtt-mts-with-bms-986115]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com